4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Description
4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. Its structure combines the flexibility of the partially unsaturated tetrahydropyridine ring with the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and influences receptor binding .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-4,8,16H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYKRMQORZOMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456235 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65040-68-8 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as 4-iodophenyl, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions typically involve the use of transition metal catalysts, such as palladium or copper, and appropriate ligands to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process may include steps such as purification through crystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling[7][7].
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
- Structure : Contains a methyl group on the tetrahydropyridine nitrogen and an unsubstituted phenyl ring.
- Activity : MPTP is metabolized by MAO-B to MPP+, a neurotoxin selectively destroying dopaminergic neurons via mitochondrial Complex I inhibition .
- Key Difference : Unlike 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, MPTP lacks substituents on the phenyl ring, making it prone to metabolic activation and neurotoxicity .
FTEAA (Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine)
- Structure: Features dual trifluoromethylphenyl groups and a fluorophenylamino substituent.
- Activity: Acts as a dual inhibitor of monoamine oxidase A/B (MAO-A/B) due to its bulky substituents, which stabilize enzyme interactions .
- Key Difference : The trifluoromethyl groups in FTEAA enhance binding to MAO isoforms, whereas the simpler -CF₃ substitution in the target compound may limit its MAO selectivity but improve CNS penetration .
A-784168 (1-[3-(Trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide)
- Structure : Incorporates a trifluoromethylpyridine ring and a sulfonylphenyl carboxamide.
- Activity : Demonstrates potent analgesic effects via CNS penetration, attributed to the trifluoromethyl groups and carboxamide linkage .
4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine
Physicochemical and Pharmacokinetic Comparisons
Mechanistic Divergences
- Neurotoxicity: MPTP’s toxicity arises from MAO-B-mediated conversion to MPP+, which inhibits mitochondrial Complex I .
- Receptor Targeting : The target compound’s -CF₃ group may enhance affinity for dopamine transporters (DAT) or receptors, similar to 4-[3-(Methylsulfonyl)phenyl]-1-propyl-THP’s dopaminergic effects .
Biological Activity
4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a tetrahydropyridine ring substituted with a trifluoromethylphenyl group. Its molecular formula is with a molecular weight of approximately 263.68 g/mol . The structural features contribute to its biological properties, particularly its interaction with various biological targets.
Antipsychotic Activity
Research indicates that derivatives of tetrahydropyridine compounds exhibit antipsychotic-like effects. Specifically, the compound CI-1007 (a related structure) demonstrated significant dopaminergic activity in behavioral tests, suggesting that this compound may also possess similar properties . The structure-activity relationship studies highlighted that modifications in the phenyl group can enhance or diminish this activity.
Anticancer Potential
Recent studies have explored the anticancer properties of tetrahydropyridine derivatives. One study reported that certain piperidine derivatives showed promising cytotoxic effects against various cancer cell lines. The trifluoromethyl group in the phenyl moiety is believed to enhance the compound's ability to induce apoptosis in cancer cells .
Table 1: Summary of Cytotoxicity Findings
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |
| CI-1007 | FaDu (Hypopharyngeal tumor) | 10.5 | Dopaminergic pathway modulation |
Structure-Activity Relationships (SAR)
The biological activity of tetrahydropyridines is heavily influenced by their chemical structure. For instance:
- Substituents on the phenyl ring : Electron-withdrawing groups like trifluoromethyl enhance biological activity compared to electron-donating groups.
- Ring saturation : The saturated nature of the tetrahydropyridine ring contributes to increased binding affinity for biological targets.
Table 2: Key SAR Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases cytotoxicity |
| Electron-donating | Decreases efficacy |
| Ring saturation | Enhances binding interactions |
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of various tetrahydropyridine derivatives against MCF-7 and A549 cell lines. The results indicated that compounds with trifluoromethyl substitutions showed significantly lower IC50 values compared to their unsubstituted counterparts .
- Dopaminergic Activity : A behavioral study on related compounds demonstrated that modifications in the tetrahydropyridine structure led to variations in dopaminergic activity. The presence of a trifluoromethyl group was associated with enhanced receptor binding and improved behavioral outcomes in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic trifluoromethylation or cross-coupling reactions. A three-step approach is effective: (i) functionalization of the pyridine ring via halogenation, (ii) trifluoromethyl group introduction using CuCF₃ or fluoroform-derived reagents, and (iii) cyclization to form the tetrahydropyridine core. Key parameters include reaction temperature (optimized at 60–80°C), solvent choice (DMSO for fluorination), and catalyst selection (e.g., Pd for cross-coupling). Purification via column chromatography with hexane/ethyl acetate gradients ensures high purity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and trifluoromethyl group integration. ¹⁹F NMR confirms CF₃ substitution.
- X-ray Crystallography : Resolves spatial arrangement and bond angles, critical for verifying stereochemistry (e.g., mean C–C bond deviation ≤0.006 Å) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., ±0.001 Da accuracy).
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess potency variability.
- Structural Analog Screening : Compare bioactivity of derivatives (e.g., fluorinated vs. non-fluorinated analogs) to isolate CF₃ contributions.
- Target Validation : Use siRNA or CRISPR knockout models to confirm mechanism specificity .
Q. What computational chemistry approaches are suitable for studying the electronic properties and binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and electron-withdrawing effects of the CF₃ group.
- Molecular Docking : Simulate ligand-receptor interactions (e.g., with dopamine receptors) using AutoDock Vina or Schrödinger Suite.
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .
Q. How can reaction conditions be optimized for introducing the trifluoromethyl group in tetrahydropyridine systems while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu systems for cross-coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require inert atmospheres to prevent hydrolysis.
- Temperature Control : Maintain 70–80°C to balance reaction rate and byproduct formation .
Q. What strategies exist for modifying the tetrahydropyridine core to enhance target selectivity in neuropharmacological applications?
- Methodological Answer :
- Ring Substitution : Introduce electron-donating groups (e.g., -OCH₃) at position 4 to modulate blood-brain barrier permeability.
- Bioisosteric Replacement : Replace CF₃ with -SCF₃ to evaluate potency retention while reducing metabolic degradation.
- Prodrug Design : Mask polar groups (e.g., as esters) to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
